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Introduction
The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master

regulator of systemic acquired resistance (SAR), a broad-spectrum plant immune response.

Knockout of the NPR1 gene is a critical step in understanding its function in plant immunity and

for developing novel strategies for crop protection and disease resistance. The CRISPR/Cas9

system has emerged as a powerful and efficient tool for targeted gene editing in various

organisms, including the model plant Arabidopsis thaliana. This document provides detailed

application notes and protocols for the generation and characterization of npr1 knockout

mutants in Arabidopsis thaliana using CRISPR/Cas9 technology.

NPR1 Signaling Pathway in Plant Immunity
The NPR1 protein plays a central role in the salicylic acid (SA)-mediated defense signaling

pathway. Upon pathogen attack, SA levels increase, leading to a change in the cellular redox

state. This change triggers the monomerization of NPR1 oligomers in the cytoplasm and their

subsequent translocation into the nucleus. In the nucleus, NPR1 interacts with TGA
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transcription factors to activate the expression of pathogenesis-related (PR) genes, which

contribute to disease resistance.
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NPR1-mediated salicylic acid signaling pathway.

Experimental Workflow for CRISPR/Cas9-Mediated
Knockout of NPR1
The generation of npr1 knockout mutants using CRISPR/Cas9 involves several key steps, from

the design of guide RNAs to the screening and confirmation of mutant plants.
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1. sgRNA Design & Selection
(Targeting NPR1 Exons)

2. Vector Construction
(Cas9 and sgRNA expression cassettes)

3. Agrobacterium Transformation

4. Arabidopsis Floral Dip Transformation

5. T1 Generation Selection
(e.g., Herbicide Resistance)

6. T1 Mutant Screening
(PCR, Sequencing)

7. T2 Generation Analysis
(Segregation of Cas9, Identification of Homozygous Mutants)

8. Phenotypic Analysis of
Homozygous npr1 Mutants

Click to download full resolution via product page

Workflow for generating npr1 knockout mutants.
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Data Presentation: CRISPR/Cas9 Knockout
Efficiency of NPR1
The efficiency of CRISPR/Cas9-mediated gene knockout can vary depending on the target

gene, the specific guide RNAs used, and the transformation protocol. The following table

summarizes representative data on the efficiency of generating npr1 knockout mutants in

tomato (Solanum lycopersicum), which can serve as a valuable reference for similar

experiments in Arabidopsis.

Target
Gene

Organism
sgRNA
Target

Number
of T0
Plants
Analyzed

Editing
Efficiency
(%)

Mutation
Types
Observed

Referenc
e

SlNPR1 Tomato Target 1 45 46.67

Heterozygo

us,

Biallelic,

Chimeric,

Homozygo

us

[1]

SlNPR1 Tomato Target 2 45 33.33

Heterozygo

us,

Biallelic,

Chimeric,

Homozygo

us

[1]

A study on Arabidopsis thaliana successfully generated npr1 knockout mutants using

CRISPR/Cas9, resulting in various insertion and deletion mutations that led to a loss of

function.[2] While specific efficiency percentages were not reported, the successful generation

of multiple independent mutant lines demonstrates the feasibility of this approach.[2]

Experimental Protocols
Guide RNA (sgRNA) Design and Selection
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Objective: To design highly specific and efficient sgRNAs targeting the coding sequence of the

NPR1 gene in Arabidopsis thaliana (AT1G64280).

Materials:

NPR1 gene sequence from a database (e.g., TAIR).

Online sgRNA design tools (e.g., CRISPR-P, CHOPCHOP).

Protocol:

Obtain the genomic DNA sequence of the NPR1 gene, including exons and introns.

Use an online sgRNA design tool to identify potential 20-nucleotide target sequences within

the exons of NPR1. It is recommended to target the 5' end of the gene to increase the

likelihood of generating a loss-of-function mutation.

Select sgRNA sequences that are followed by the Protospacer Adjacent Motif (PAM) 'NGG'

for Streptococcus pyogenes Cas9.

Prioritize sgRNAs with high on-target scores and low off-target scores as predicted by the

design tool.

Design and order complementary oligonucleotides for each selected sgRNA, including

appropriate overhangs for cloning into the sgRNA expression vector.

Vector Construction
Objective: To clone the selected sgRNAs into a plant expression vector containing the Cas9

nuclease gene.

Materials:

pDE-Cas9 vector (or other suitable plant CRISPR/Cas9 vector).

Designed sgRNA oligonucleotides.

Restriction enzymes (e.g., BsaI for Golden Gate cloning).
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T4 DNA Ligase.

Competent E. coli cells.

Standard molecular cloning reagents and equipment.

Protocol (using Golden Gate cloning):

Anneal the complementary sgRNA oligonucleotides to form double-stranded DNA fragments.

Set up a Golden Gate reaction containing the pDE-Cas9 vector, the annealed sgRNA

fragments, BsaI restriction enzyme, and T4 DNA ligase.

Incubate the reaction as per the manufacturer's instructions.

Transform the ligation product into competent E. coli cells.

Select for positive clones on appropriate antibiotic selection media.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Agrobacterium tumefaciens Transformation
Objective: To introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

Materials:

Verified CRISPR/Cas9 plasmid.

Competent Agrobacterium tumefaciens (e.g., strain GV3101).

Standard bacterial transformation reagents and equipment.

Protocol:

Transform the verified CRISPR/Cas9 plasmid into competent Agrobacterium cells using

electroporation or the freeze-thaw method.
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Select for transformed Agrobacterium colonies on selective media containing appropriate

antibiotics.

Confirm the presence of the plasmid in Agrobacterium by colony PCR.

Arabidopsis thaliana Transformation
Objective: To deliver the CRISPR/Cas9 T-DNA into Arabidopsis germline cells using the floral

dip method.

Materials:

Wild-type Arabidopsis thaliana (Col-0) plants.

Transformed Agrobacterium culture.

Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

Protocol:

Grow Arabidopsis plants until they start to flower.

Inoculate a liquid culture of the transformed Agrobacterium and grow to an OD600 of

approximately 0.8-1.0.

Pellet the Agrobacterium cells by centrifugation and resuspend in the infiltration medium.

Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60

seconds.

Place the treated plants in a humid environment for 16-24 hours.

Return the plants to standard growth conditions and allow them to set seed (T1 generation).

Selection and Screening of T1 Mutants
Objective: To select transformed T1 plants and screen for the presence of mutations in the

NPR1 gene.
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Materials:

T1 seeds.

Selection agent (e.g., herbicide or antibiotic corresponding to the resistance marker on the T-

DNA).

Genomic DNA extraction kit.

PCR reagents and equipment.

Primers flanking the sgRNA target sites in the NPR1 gene.

Protocol:

Sterilize and sow T1 seeds on selection media.

Select resistant seedlings and transfer them to soil.

Extract genomic DNA from the leaves of T1 plants.

Perform PCR to amplify the region of the NPR1 gene targeted by the sgRNAs.

Analyze the PCR products for the presence of mutations. This can be done by:

Restriction enzyme digestion: If the mutation disrupts a restriction site.

Sanger sequencing: To identify the specific nature of the insertions or deletions (indels).

High-Resolution Melt (HRM) analysis: To screen for sequence variations.

Analysis of T2 Generation and Identification of
Homozygous Mutants
Objective: To identify T2 plants that are homozygous for the npr1 mutation and are free of the

Cas9 transgene.

Materials:
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T2 seeds from self-pollinated T1 plants with confirmed mutations.

Genomic DNA extraction kit.

PCR reagents and primers for the NPR1 gene and the Cas9 gene.

Protocol:

Sow T2 seeds and grow the plants.

Extract genomic DNA from individual T2 plants.

Perform PCR and sequencing to determine the genotype of each plant (homozygous mutant,

heterozygous mutant, or wild-type).

Perform PCR to test for the presence of the Cas9 transgene.

Select homozygous npr1 mutant plants that are negative for the Cas9 gene for further

phenotypic analysis.

Phenotypic Analysis of npr1 Knockout Mutants
npr1 knockout mutants are expected to exhibit specific phenotypes related to their

compromised immune response.

Increased susceptibility to pathogens:npr1 mutants show enhanced susceptibility to

biotrophic and hemibiotrophic pathogens. This can be assessed by inoculating plants with a

pathogen such as Pseudomonas syringae and measuring bacterial growth over time.

Loss of Systemic Acquired Resistance (SAR):npr1 mutants are unable to mount a SAR

response. This can be tested by pre-treating lower leaves with a pathogen or SA and then

challenging upper leaves with the same or a different pathogen.

Altered gene expression: The expression of PR genes is not induced in npr1 mutants upon

SA treatment or pathogen infection. This can be verified using quantitative real-time PCR

(qRT-PCR).
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Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for generating npr1 knockout

mutants in Arabidopsis thaliana. The detailed protocols and application notes provided here

offer a comprehensive guide for researchers to successfully create and characterize these

mutants, thereby facilitating further investigation into the crucial role of NPR1 in plant immunity

and the development of novel disease resistance strategies in crops.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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